molecular formula C₂₂H₉D₉O₇ B1151801 1-Hydroxypyrene-d9 β-D-Glucuronide

1-Hydroxypyrene-d9 β-D-Glucuronide

Cat. No.: B1151801
M. Wt: 403.43
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Biomonitoring

Polycyclic aromatic hydrocarbons (PAHs) are a large group of organic compounds formed from the incomplete combustion of organic materials. researchgate.net Human exposure to these compounds is widespread and occurs through various sources, including occupational settings, environmental pollution, diet, and tobacco smoke. nih.govnih.govelsevier.com To assess the internal dose of PAHs in humans, researchers rely on biomonitoring, which involves measuring the compounds or their metabolites in biological samples like urine. nih.gov

1-Hydroxypyrene (B14473) (1-OHP), a primary metabolite of pyrene (B120774), is a widely recognized biomarker for PAH exposure. nih.govpjmhsonline.com Pyrene is consistently present in PAH mixtures, and its metabolite, 1-OHP, is readily detectable in urine. nih.gov However, in the body, 1-OHP is primarily detoxified and eliminated through a process called glucuronidation, where it is conjugated with glucuronic acid to form 1-hydroxypyrene-O-glucuronide (1-OHP-gluc). nih.govacs.orgnih.gov This conjugate is the major form of 1-OHP found in human urine. nih.govnih.gov Therefore, the direct measurement of 1-OHP-gluc or the measurement of 1-OHP after enzymatic cleavage of the glucuronide conjugate provides a reliable assessment of recent PAH exposure. nih.govelsevier.com

Significance of Deuterated Glucuronide Conjugates in Analytical Chemistry

In analytical chemistry, particularly in methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), isotope dilution is a gold standard for achieving the highest accuracy and precision in quantitative analysis. nih.govresearchgate.net This technique involves adding a known amount of a stable isotope-labeled version of the analyte of interest, known as an internal standard, to the sample at the beginning of the analytical process. nih.gov

1-Hydroxypyrene-d9 (B16599) β-D-Glucuronide serves as an ideal internal standard for the quantification of 1-hydroxypyrene glucuronide in biological samples. researchgate.net The "d9" in its name indicates that nine hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable isotope of hydrogen. medchemexpress.com This labeling makes the internal standard chemically identical to the native analyte (1-hydroxypyrene glucuronide) in terms of its behavior during sample preparation steps like extraction and derivatization. nih.govnih.gov However, its increased mass allows it to be distinguished from the native analyte by the mass spectrometer.

The use of a deuterated glucuronide conjugate like 1-Hydroxypyrene-d9 β-D-Glucuronide is crucial because it accounts for any loss of the analyte that may occur during the entire analytical procedure, from extraction to detection. nih.gov This includes compensating for variations in the efficiency of the enzymatic hydrolysis step, which is often employed to cleave the glucuronide conjugate before analysis. nih.govcovachem.com By comparing the signal of the native analyte to that of the known amount of the added internal standard, a highly accurate and reliable quantification can be achieved. nih.gov

Overview of Research Trajectories Involving this compound

Research utilizing this compound as an internal standard has significantly advanced our understanding of human exposure to PAHs. Key research trajectories include:

Method Development and Validation: A primary focus has been the development and validation of sensitive and robust analytical methods for the quantification of PAH metabolites in urine. researchgate.netnih.gov The use of this compound has been instrumental in establishing reliable methods with low detection limits, good linearity, and high precision. researchgate.netnih.gov For instance, a method using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with this compound as an internal standard achieved a limit of detection of 0.015 ng/mL for 1-hydroxypyrene glucuronide. researchgate.net

Occupational and Environmental Exposure Assessment: Numerous studies have employed these validated methods to assess PAH exposure in various populations. This includes evaluating occupational exposure in workers from industries such as road paving and coke production, as well as assessing environmental exposure in the general population, including children, due to factors like air pollution and secondhand smoke. researchgate.netnih.gov These studies consistently demonstrate a correlation between exposure to PAHs and elevated levels of urinary 1-hydroxypyrene glucuronide. nih.gov

Understanding PAH Metabolism: The direct measurement of glucuronide conjugates, facilitated by the use of deuterated standards, provides a more accurate picture of the metabolic pathways of PAHs. nih.govnih.gov Research has shown that 1-hydroxypyrene glucuronide is the major metabolite of pyrene excreted in urine, often accounting for a significant percentage of the total pyrene metabolites. nih.gov This highlights the importance of the glucuronidation pathway in the detoxification and elimination of PAHs. nih.gov

Research AreaKey Findings
Method Development Use of this compound as an internal standard improves the precision and accuracy of quantifying 1-hydroxypyrene glucuronide in urine. researchgate.net
Exposure Assessment Elevated levels of urinary 1-hydroxypyrene glucuronide are associated with occupational and environmental exposure to PAHs. nih.gov
Metabolism Studies 1-Hydroxypyrene glucuronide is confirmed as the primary urinary metabolite of pyrene. nih.gov

Properties

Molecular Formula

C₂₂H₉D₉O₇

Molecular Weight

403.43

Synonyms

1-Pyrenyl-d9 β-D-Glucopyranosiduronic Acid;  1-Hydroxypyrene-d9 Glucuronide; 

Origin of Product

United States

Chemical Synthesis and Isotopic Labeling Approaches

Methodologies for the Chemical Synthesis of 1-Hydroxypyrene (B14473) Precursors

The synthesis of the non-labeled 1-hydroxypyrene is the foundational step. A prevalent method involves a three-step process starting from pyrene (B120774). google.com This process includes:

A Friedel-Crafts acylation reaction of pyrene with acetyl chloride to produce acetylpyrene. google.com

A Baeyer-Villiger oxidation rearrangement of the acetylpyrene to yield acetoxypyrene. google.com

Saponification (hydrolysis under basic conditions) of acetoxypyrene to give the final product, 1-hydroxypyrene. google.comchemicalbook.com

Another approach involves the demethylation of 1-alkoxy pyrene at relatively low temperatures (50-120 °C) to generate high-purity 1-hydroxypyrene. google.com Historically, methods such as the sulfonation of pyrene followed by alkali fusion were used, but this often required high temperatures and could lead to oxidation byproducts. google.com The purity of the final 1-hydroxypyrene is crucial, especially for applications requiring electronic grade quality (purity >99.9%). google.com

Table 1: Comparison of Synthetic Routes to 1-Hydroxypyrene

MethodStarting MaterialKey IntermediatesKey ReactionsReported Yield/PurityReference
Friedel-Crafts Acylation & OxidationPyreneAcetylpyrene, AcetoxypyreneFriedel-Crafts, Baeyer-Villiger, Saponification95.4% Yield, 99.28% Purity google.comchemicalbook.com
Demethylation1-Alkoxy pyrene-Demethylation with alkyl mercaptan and base>99.9% Purity google.com
Ullmann Reaction & Purification1-Bromopyrene1-AcetoxypyreneUllmann coupling, Acylation, Hydrolysis79% Yield, 99.82% Purity google.com

Deuteration Strategies for 1-Hydroxypyrene-d9 (B16599)

Isotopic labeling with deuterium (B1214612) is essential for the use of this compound as an internal standard in mass spectrometry-based quantitative analysis. The nine deuterium atoms provide a distinct mass shift, allowing it to be differentiated from its non-labeled counterpart.

The most direct route to the deuterated pyrene core is through hydrogen-deuterium (H/D) exchange on pyrene itself. cernobioscience.com This is often accomplished using a deuterated acid catalyst in a deuterated solvent. acs.org A more recent method utilizes microwave irradiation with potassium tert-butoxide as a base and deuterated dimethyl sulfoxide (B87167) (DMSO-d6) as the deuterium source, which can achieve high levels of deuteration. cernobioscience.com The resulting perdeuterated pyrene, pyrene-d10 (B26445), serves as the direct precursor for 1-hydroxypyrene-d9. ontosight.aiisotope.comsigmaaldrich.com

Once pyrene-d10 is synthesized, the synthetic methodologies described for unlabeled 1-hydroxypyrene can be applied to introduce the hydroxyl group. For instance, functionalizing pyrene-d10 via acylation and oxidation would lead to 1-hydroxypyrene-d9. google.com It is critical during these steps to avoid conditions or reagents that could lead to back-exchange of deuterium for hydrogen, thereby compromising the isotopic purity of the final product. The resulting 1-hydroxypyrene-d9 has the chemical name 2,3,4,5,6,7,8,9,10-nonadeuteriopyren-1-ol. clearsynth.com

Enzymatic and Chemical Conjugation for β-D-Glucuronide Formation

The final step is the attachment of a glucuronic acid molecule to the hydroxyl group of 1-hydroxypyrene-d9. This process, known as glucuronidation, results in the formation of a β-D-glucuronide, a major metabolite form found in biological systems. nih.gov

Enzymatic synthesis offers high specificity and is the preferred method for preparing analytical standards. numberanalytics.comnih.gov This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a family of enzymes responsible for conjugating small molecules with glucuronic acid. nih.govyoutube.com For 1-hydroxypyrene, several UGT isoforms, including UGT1A6, UGT1A7, and UGT1A9, have been shown to be effective. nih.govnih.gov The reaction involves incubating 1-hydroxypyrene-d9 with the UGT enzyme source (often human liver microsomes) and the co-substrate UDP-glucuronic acid (UDPGA). nih.gov This method ensures the correct stereochemistry (β-linkage) of the glucuronide bond. numberanalytics.com

Table 2: Kinetic Parameters of UGT Isoforms for 1-Hydroxypyrene Glucuronidation

EnzymeApparent Km (μM)SourceReference
Recombinant Human UGT1A645Recombinant expression nih.gov
Recombinant Human UGT1A712Recombinant expression nih.gov
Recombinant Human UGT1A91Recombinant expression nih.gov
Human Liver Microsomes (pooled)6.9 - 8.6Human tissue nih.gov

Chemical synthesis provides an alternative for producing glucuronides. scholaris.caethernet.edu.et The Koenigs-Knorr reaction is a classic and widely used method for forming glycosidic bonds. wikipedia.orgnumberanalytics.com This reaction typically involves coupling a glycosyl halide (like an acetyl-protected glucuronyl bromide) with the alcohol (1-hydroxypyrene-d9) in the presence of a heavy metal salt promoter, such as silver carbonate or cadmium carbonate. wikipedia.orgresearchgate.netacs.org A key challenge in chemical glycoside synthesis is controlling the stereochemistry to selectively form the desired β-glycosidic bond, as the α-anomer can also be produced. numberanalytics.com This often requires careful selection of protecting groups on the glucuronic acid donor and optimization of reaction conditions. scholaris.ca Following the coupling, all protecting groups must be removed to yield the final product. scholaris.ca

Metabolic Formation and Biotransformation Dynamics

Phase I Metabolism of Pyrene (B120774) to 1-Hydroxypyrene (B14473)

The initial and rate-limiting step in the metabolism of pyrene is its oxidation to 1-hydroxypyrene. researchgate.net This reaction is a crucial detoxification step, converting the lipophilic pyrene into a more polar molecule.

The hydroxylation of pyrene is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov These enzymes are responsible for the oxidative metabolism of a wide array of xenobiotics. nih.gov Studies using cDNA-expressed human P450s have identified several key isoforms involved in the 1-hydroxylation of pyrene.

Notably, CYP1A1 exhibits the highest activity in converting pyrene to 1-hydroxypyrene. nih.gov Following CYP1A1, CYP1B1 and CYP1A2 are also major contributors to this metabolic pathway. nih.gov Other isoforms, such as CYP2A13, have also been shown to effectively oxidize pyrene to 1-hydroxypyrene. nih.govnih.gov In fact, P450 2A13 demonstrates a high turnover rate for this conversion. nih.gov While other CYPs like CYP2A6, CYP2C9, and CYP3A4 can also metabolize pyrene, their contribution is comparatively lower. nih.govnih.gov

Table 1: Cytochrome P450 Isoforms Involved in Pyrene 1-Hydroxylation

CYP Isoform Relative Activity in Pyrene 1-Hydroxylation Reference
CYP1A1 Highest nih.gov
CYP1B1 High nih.govnih.gov
CYP1A2 Moderate nih.gov
CYP2A13 High nih.govnih.gov
CYP2A6 Low nih.govnih.gov
CYP2C9 Low nih.gov
CYP3A4 Low nih.gov

The hydroxylation of pyrene to 1-hydroxypyrene is a highly regioselective process, with the primary site of oxidation being the C1 position. This specificity is crucial for the subsequent metabolic steps. Further oxidation can occur, leading to the formation of dihydroxypyrenes, such as 1,6-dihydroxypyrene and 1,8-dihydroxypyrene. nih.govtandfonline.com Molecular docking analyses have provided insights into the structural basis for this regioselectivity, suggesting that specific amino acid residues within the active sites of enzymes like P450 2A13 and P450 1B1 play a critical role in orienting the pyrene molecule for hydroxylation at the C1 position. nih.govtandfonline.com

Phase II Metabolism: Glucuronidation of 1-Hydroxypyrene to 1-Hydroxypyrene-β-D-Glucuronide

Following its formation in Phase I, 1-hydroxypyrene undergoes Phase II conjugation to form 1-hydroxypyrene-β-D-glucuronide. nih.gov This reaction, known as glucuronidation, is the most common Phase II metabolic pathway and significantly increases the water solubility of the metabolite, facilitating its excretion from the body. nih.govyoutube.com

The enzymatic catalysts for glucuronidation are the UDP-glucuronosyltransferases (UGTs). wikipedia.org These enzymes transfer glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl group of 1-hydroxypyrene. wikipedia.org

Research has identified several human UGT isoforms that are active in the glucuronidation of 1-hydroxypyrene. Specifically, recombinant human UGT1A6, UGT1A7, and UGT1A9 have been shown to catalyze the formation of 1-pyrenylglucuronide. nih.govresearchgate.net Among these, UGT1A9 exhibits the highest affinity for 1-hydroxypyrene, with the lowest Michaelis constant (Km) value. nih.govresearchgate.net

Table 2: Kinetic Parameters of Human UGT Isoforms for 1-Hydroxypyrene Glucuronidation

UGT Isoform Km (μM) Reference
UGT1A9 1 nih.govresearchgate.net
UGT1A7 12 nih.govresearchgate.net
UGT1A6 45 nih.govresearchgate.net

In addition to glucuronidation, sulfation is another important Phase II conjugation pathway. nih.gov However, for many phenolic compounds, glucuronidation is the predominant pathway. In the case of 1-hydroxybenzo[a]pyrene, a structurally similar PAH metabolite, studies in isolated rat hepatocytes have shown that the rate of glucuronidation is significantly higher than the rate of sulfation. nih.gov The rate of glucuronidation was found to be 7.72 ± 1.03 nmol x mg dry wt.-1 x 30 min-1, while the rate of sulfation was only 0.68 ± 0.02 nmol x mg dry wt.-1 x 30 min-1. nih.gov This suggests that glucuronidation is the more dominant pathway for the detoxification and elimination of this type of hydroxylated PAH.

Excretion and Elimination Pathways of Glucuronide Metabolites.tandfonline.com

The biotransformation of pyrene results in the formation of metabolites that are more water-soluble, facilitating their removal from the body. The primary routes for the excretion of these metabolites, including the glucuronide conjugates of 1-hydroxypyrene, are through the bile and urine. cdc.gov The process of glucuronidation is a key detoxification step that enhances the water solubility of lipophilic compounds like pyrene, making them easier to excrete. ontosight.ai

Following exposure, the elimination of these metabolites can be relatively rapid. In humans, after dietary intake of polycyclic aromatic hydrocarbons (PAHs), the urinary levels of 1-hydroxypyrene (1-PYR) and other hydroxylated PAH metabolites (OH-PAHs) see a swift increase, followed by a decline that aligns with first-order kinetics. nih.gov Typically, these metabolite levels revert to their baseline within 24 to 48 hours post-exposure. nih.gov The peak concentration of 1-PYR in urine is generally reached at an average of 5.5 hours. nih.gov

Research has shown that for 1-PYR, a significant portion, with a mean of 67% (ranging from 51% to 90%), is eliminated within the initial 12 hours following exposure. nih.gov The half-life of 1-PYR, after adjusting for background levels, is estimated to be around 3.9 hours. nih.gov

Studies in animal models provide further insight into the excretion dynamics. In rats, the kinetics of 1-hydroxypyrene (1-OHP) excretion are consistent across both biliary and urinary pathways, irrespective of whether the exposure is intravenous or oral. nih.gov Following oral administration in rats, an average of 2.6-3.3% of the dose is excreted as 1-OHP in the urine, while 7.9-10.9% is recovered in the bile. nih.gov Intravenous administration shows a similar pattern, with 1.7-3.2% of the dose excreted in urine and 6.5-9.5% in bile over 24 hours. nih.gov Other animal studies have noted excretion half-lives in feces and urine to be 22 hours and 28 hours, respectively. cdc.gov

The major metabolite of pyrene in human urine is 1-hydroxypyrene glucuronide. nih.govnih.gov The measurement of urinary 1-hydroxypyrene, typically after enzymatic treatment to break down the glucuronide conjugate, is a widely accepted biomarker for recent PAH exposure. tandfonline.comnih.govnih.gov

Excretion Kinetics of 1-Hydroxypyrene in Humans After Dietary Exposure

ParameterValueReference
Time to Maximum Concentration (Tmax)5.5 hours (average) nih.gov
Elimination Half-Life (t1/2)3.9 hours (background-adjusted) nih.gov
Percentage Excreted in first 12 hours67% (mean, range 51-90%) nih.gov

Cumulative Excretion of 1-Hydroxypyrene in Rats Over 24 Hours

Administration Route% of Dose in Urine (as 1-OHP)% of Dose in Bile (as 1-OHP)Reference
Oral2.6 - 3.3% (average)7.9 - 10.9% (average) nih.gov
Intravenous1.7 - 3.2% (mean range)6.5 - 9.5% (mean range) nih.gov

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is the cornerstone for separating 1-Hydroxypyrene-d9 (B16599) β-D-Glucuronide and related metabolites from complex biological samples. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prominently used techniques, often paired with fluorescence or mass spectrometry detectors for enhanced sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD)

HPLC with Fluorescence Detection (FLD) is a widely adopted method for the quantification of 1-hydroxypyrene (B14473) (1-OHP) and its glucuronide conjugate in human urine. nih.govnih.gov This technique leverages the native fluorescence of the pyrene (B120774) moiety, offering high sensitivity. nih.govelsevier.com The separation is typically achieved on a reversed-phase column, such as a C18 or a phenyl-modified column. researchgate.netnih.gov

A key advantage of using FLD is the enhanced fluorescence of the glucuronide and sulfate (B86663) conjugates of 1-hydroxypyrene compared to the parent 1-hydroxypyrene itself. nih.gov Specifically, 1-hydroxypyrene glucuronide is reported to be approximately 3 to 5 times more fluorescent than 1-hydroxypyrene, which can lead to a more sensitive biomarker for assessing PAH exposure. elsevier.comnih.gov

Methodologies have been developed that allow for the direct injection of hydrolyzed urine samples using a column-switching technique, which simplifies sample pre-treatment and reduces analysis time. nih.gov The use of a deuterated internal standard like 1-hydroxypyrene-d9 is crucial for accurate quantification, as it compensates for variations in sample preparation and instrument response. nih.gov

Method Development for Direct Glucuronide Measurement

The direct measurement of 1-hydroxypyrene glucuronide (1-OHP-G) without the need for enzymatic hydrolysis presents a more rapid and potentially more accurate assessment of PAH exposure. nih.gov Methods have been established that enable the direct analysis of 1-OHP-G in urine. These procedures often involve solid-phase extraction (SPE) to clean up the sample, followed by separation using HPLC with a specialized column, such as a phenyl-modified reversed-phase column, and an acidic buffer/acetonitrile gradient elution system. nih.gov

Direct measurement is significant because 1-OHP-G is the major pyrene metabolite found in human urine, accounting for a substantial portion of the total excreted pyrene metabolites. nih.gov The ability to quantify this conjugate directly streamlines the analytical process and avoids potential variabilities associated with the enzymatic hydrolysis step. nih.govnih.gov

Impact of Enzymatic Hydrolysis on 1-OHP Quantification

Enzymatic hydrolysis is a conventional and widely used step in the determination of total 1-hydroxypyrene in urine. nih.govnih.govelsevier.com This process utilizes the enzyme β-glucuronidase, sometimes in combination with arylsulfatase, to cleave the glucuronic acid and sulfate conjugates from 1-hydroxypyrene, converting them into the free, unconjugated form. nih.govelsevier.comnih.gov Following hydrolysis, the resulting 1-hydroxypyrene is extracted and analyzed. nih.gov

The primary purpose of this step is to measure the total amount of pyrene metabolites, providing a comprehensive biomarker of exposure. nih.gov After digestion with β-glucuronidase, the metabolite that was originally 1-hydroxypyrene glucuronide will co-elute with an authentic 1-hydroxypyrene standard in HPLC analysis and display the characteristic fluorescence spectra of 1-hydroxypyrene. nih.govelsevier.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, faster analysis times, and increased sensitivity. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which results in more efficient separations.

For the analysis of 1-hydroxypyrene glucuronide, UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) has been established as a simple, sensitive, and rapid method. researchgate.net This approach allows for the direct injection of a diluted urine sample after a simple extraction step, making it suitable for high-throughput analysis of large numbers of samples. researchgate.net The enhanced separation power of UPLC is particularly beneficial in resolving the target analyte from potentially interfering compounds in the complex urine matrix. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique employed for the analysis of 1-hydroxypyrene and its metabolites. nih.govelsevier.com Before analysis by GC-MS, the non-volatile glucuronide conjugate must be cleaved, typically through enzymatic hydrolysis, and the resulting 1-hydroxypyrene is then derivatized to make it volatile. elsevierpure.com A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of MSTFA/pyridine, which converts the hydroxyl group to a trimethylsilyl (B98337) ether. elsevierpure.comgcms.cz

GC-MS provides excellent chromatographic separation and definitive identification based on the mass spectrum of the analyte. gcms.cz The use of high-resolution GC coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer allows for both targeted quantification and untargeted screening of other biologically relevant compounds in the sample. gcms.cz The high mass accuracy of Q-TOF instruments further enhances the confidence in compound identification. gcms.cz

Mass Spectrometry (MS) Applications in Identification and Quantification

Mass spectrometry is an indispensable tool for the definitive identification and sensitive quantification of 1-Hydroxypyrene-d9 β-D-Glucuronide and related compounds. It is often coupled with liquid chromatography (LC-MS/MS) for the direct analysis of the glucuronide conjugate. nih.gov

In LC-MS/MS methods, electrospray ionization (ESI) in the negative ion mode is commonly used for the analysis of 1-hydroxypyrene glucuronide. nih.gov The precursor ion (the intact molecule) is selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are detected in the second quadrupole. This multiple reaction monitoring (MRM) approach provides very high selectivity and sensitivity.

The use of a deuterated internal standard, such as this compound, is critical for achieving high precision and accuracy in MS-based quantification. nih.gov This internal standard closely mimics the behavior of the analyte during sample preparation and ionization, correcting for any matrix effects or variations in instrument response. nih.gov The detection limit for 1-hydroxypyrene glucuronide using LC-MS/MS can be in the low femtomole range, demonstrating the exceptional sensitivity of this technique. nih.gov Furthermore, GC-MS analysis of the trimethylsilyl derivatives of the hydrolyzed metabolite can independently confirm the presence of both 1-hydroxypyrene and glucuronic acid. elsevier.comelsevierpure.com

Interactive Data Tables

Table 1: Chromatographic Methods for 1-Hydroxypyrene Metabolite Analysis

TechniqueDetectorKey FeaturesApplication
HPLC Fluorescence (FLD)High sensitivity due to native fluorescence. nih.govelsevier.comQuantification of 1-OHP and its conjugates. nih.govnih.gov
UPLC Tandem MS (MS/MS)High resolution, rapid analysis, high sensitivity. researchgate.netDirect, high-throughput analysis of 1-OHP-G. researchgate.net
GC Mass Spectrometry (MS)Excellent separation and definitive identification. gcms.czAnalysis of derivatized 1-OHP after hydrolysis. elsevierpure.com

Table 2: Comparison of Direct vs. Indirect (with Hydrolysis) Analysis

Analysis TypeKey StepAdvantagesDisadvantages
Direct Solid-Phase ExtractionRapid, avoids hydrolysis variability. nih.govMay require more specialized columns and methods. nih.gov
Indirect Enzymatic HydrolysisMeasures total metabolite concentration. nih.govTime-consuming, potential for incomplete reaction. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the quantification of this compound in biological matrices such as urine. tamu.edunih.gov This powerful technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, enabling the detection of the analyte at very low concentrations. tamu.edunih.gov The use of this compound as an internal standard in these methods significantly improves the precision and accuracy of the quantification of its non-deuterated counterpart. nih.govnih.gov

Multiple Reaction Monitoring (MRM) Transitions for Precision

To achieve the highest degree of precision and selectivity, tandem mass spectrometry is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, specific precursor-to-product ion transitions are monitored for the analyte and its internal standard. For the non-deuterated 1-hydroxypyrene (1-OHP), a common transition is the fragmentation of the precursor ion at m/z 219.2 to the product ion at m/z 189.1. nih.gov A confirmation ion transition from m/z 219.2 to m/z 201.1 is also often monitored. nih.gov For the deuterated internal standard, 1-Hydroxypyrene-d9 (1-OHP-d9), the corresponding transition would be from the precursor ion at m/z 228.2 to the product ion at m/z 198.1. nih.gov The specificity of these transitions minimizes interference from other compounds in the sample matrix, ensuring that the detected signal is truly representative of the target analyte.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Function
1-Hydroxypyrene (1-OHP)219.2189.1Quantitation
1-Hydroxypyrene (1-OHP)219.2201.1Confirmation
1-Hydroxypyrene-d9 (1-OHP-d9)228.2198.1Internal Standard

Ion-Trap Mass Spectrometry for Metabolite Identification

Ion-trap mass spectrometry is a valuable tool for the structural elucidation and identification of metabolites. Fast detection of 1-hydroxypyrene (1-OHP) in urine has been successfully achieved using extractive electrospray ionization ion trap tandem mass spectrometry (EESI-MS/MS). rsc.org This technique allows for the fragmentation of ions in a controlled manner, providing valuable information about their structure. In the context of this compound, ion-trap MS can be used to confirm the identity of the metabolite by analyzing its fragmentation pattern and comparing it to known standards. rsc.org

Spectroscopic Techniques for Characterization

Spectroscopic methods provide complementary information for the characterization and quantification of pyrene metabolites.

Synchronous Fluorescence Spectroscopy (SFS) in Metabolite Profiling

Synchronous fluorescence spectroscopy (SFS) is a sensitive technique used for the analysis of fluorescent compounds like pyrene and its metabolites. nih.govnih.gov By simultaneously scanning both the excitation and emission wavelengths with a constant wavelength difference, SFS produces simplified and well-resolved spectra. nih.gov This technique has been effectively used to identify 1-hydroxypyrene glucuronide as a major pyrene metabolite in human urine. nih.govelsevierpure.com The fluorescence spectra obtained are characteristic of the pyrene moiety, and the technique is noted to be approximately five times more sensitive for 1-hydroxypyrene glucuronide than for 1-hydroxypyrene itself. nih.govelsevierpure.com

UV-Visible Spectrophotometry for Concentration Determination

UV-Visible spectrophotometry is a well-established technique that can be used for the determination of the concentration of 1-Hydroxypyrene-d9. tamu.edu Polycyclic aromatic hydrocarbons, including pyrene derivatives, exhibit characteristic absorption spectra in the UV-visible region. researchgate.net The concentration of a 1-OHP-d9 standard solution can be determined by measuring its absorbance at a specific wavelength, typically around 242 nm, and applying the Beer-Lambert law. tamu.edu This method is often used to confirm the concentration of standard solutions used for calibrating more sensitive techniques like LC-MS/MS. tamu.edu

Spectroelectrochemical Sensing Approaches

Spectroelectrochemical sensing is an advanced analytical technique that has been successfully employed for the detection of pyrene metabolites, including 1-hydroxypyrene glucuronide (1-pyOglu). nih.gov This method combines the principles of electrochemistry and spectroscopy to achieve selective and sensitive measurements.

One approach involves the use of an optically transparent thin-layer electrode (OTTLE) cell. nih.govacs.org This setup allows for the electrochemical modulation of a fluorescence signal. By sequentially oxidizing the analytes within the cell, it becomes possible to distinguish between compounds with overlapping fluorescence spectra, such as 1-hydroxypyrene (1-pyOH) and its glucuronide conjugate. nih.govacs.org This technique has demonstrated the ability to fully oxidize and modulate the signal for each analyte in approximately 15 minutes, enabling the analysis of a mixture of 1-pyOH and 1-pyOglu within 30 minutes. nih.govacs.org

Another spectroelectrochemical sensor design utilizes an electron transfer-chemical reaction-electron transfer (ECE) mechanism. nih.gov In this process, the electrochemical oxidation of 1-hydroxypyrene under acidic conditions leads to the formation of a diquinonepyrene. This newly formed species exhibits reversible electrochemistry and fluoresces at 425 nm in its reduced form, dihydroxypyrene. nih.gov The sensor itself can consist of a tin-doped indium optically transparent electrode coated with a thin film of a material like Nafion, which serves to rapidly preconcentrate the analyte at the sensor's surface. nih.gov

Key Findings from Spectroelectrochemical Studies:

Parameter1-Hydroxypyrene (1-pyOH)1-Hydroxypyrene-glucuronide (1-pyOglu)
Linear Range 10 nM to 1 µM nih.govacs.org1 nM to 1 µM nih.govacs.org
Limit of Detection (LOD) 1 x 10⁻⁸ M nih.govacs.org9 x 10⁻¹¹ M nih.govacs.org

These findings highlight the high sensitivity of spectroelectrochemical methods, particularly for 1-hydroxypyrene-glucuronide. The lower limit of detection for the glucuronide conjugate suggests its potential as a highly sensitive biomarker. nih.gov

Application of this compound as an Internal Standard

This compound serves as an ideal internal standard in quantitative analytical methods, particularly in isotope dilution mass spectrometry (IDMS). Its structural similarity to the native analyte, combined with its distinct mass, allows for accurate and precise quantification.

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique renowned for its high accuracy and precision. ontosight.ai It is considered a primary measurement method, directly traceable to the International System of Units (SI). nih.gov The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte of interest, such as this compound, to the sample. ontosight.aiosti.gov This isotopically enriched compound, often referred to as a "spike" or "tracer," has a different isotopic composition than the naturally occurring analyte. ontosight.ai

After the spike is added and thoroughly mixed with the sample to achieve isotopic equilibrium, the sample is analyzed by mass spectrometry. rsc.org The mass spectrometer separates the ions of the native analyte and the isotopically labeled internal standard based on their mass-to-charge ratios. ontosight.ai By measuring the ratio of the ion intensities of the analyte and the spike, the concentration of the analyte in the original sample can be accurately calculated. ontosight.aiosti.gov A key advantage of IDMS is that it does not require the quantitative recovery of the analyte from the sample matrix, as the ratio of the analyte to the internal standard remains constant throughout the sample preparation and analysis process. osti.gov

The validation of an analytical method is crucial to ensure its reliability and suitability for its intended purpose. pharmabeej.com When using this compound as an internal standard, several key parameters must be rigorously evaluated. europa.eu

Sensitivity: This is determined by the limit of detection (LOD) and the limit of quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For instance, a method for 1-hydroxypyrene glucuronide (1-OHP-G) using a deuterated internal standard reported an LOD of 0.015 ng/mL and an LOQ of 0.051 ng/mL. researchgate.net

Specificity: Specificity refers to the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix. pharmabeej.com The use of a deuterated internal standard significantly enhances specificity in mass spectrometric methods.

Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A linear relationship should be established across the range of the analytical procedure. europa.eu For example, a validated method for 1-OHP-G demonstrated good linearity in the range of 0.1 to 2.0 ng/mL. researchgate.net

Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For example, a method for 1-OHP-G reported intra-day and inter-day precision of 4.3% and 6.7%, respectively. researchgate.net

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. pharmabeej.com It is often assessed by analyzing spiked samples and is expressed as the percentage of recovery. In one study, the spiked recoveries for 1-OHP-G in urine samples ranged from 79.4% to 106%. researchgate.net

Matrix effects are a significant challenge in liquid chromatography-mass spectrometry (LC-MS) analysis, particularly when dealing with complex biological samples. tandfonline.com These effects, which can manifest as ion suppression or enhancement, are caused by co-eluting compounds from the sample matrix that interfere with the ionization efficiency of the target analyte. tandfonline.com This can lead to inaccurate quantification.

The use of a stable isotope-labeled internal standard, such as this compound, is a widely recognized and effective strategy to compensate for matrix effects. researchgate.netclearsynth.com Because the deuterated standard is chemically and physically almost identical to the analyte, it co-elutes and experiences the same matrix effects. aptochem.com By calculating the ratio of the analyte response to the internal standard response, the variability caused by matrix effects can be effectively normalized. researchgate.net

However, it is important to note that while deuterated standards are highly effective, they may not always completely correct for matrix effects. myadlm.org Differential matrix effects can sometimes occur due to slight differences in retention times between the analyte and its deuterated counterpart, especially in regions of changing ion suppression. researchgate.netmyadlm.org Therefore, a thorough investigation of matrix effects should still be a part of the method validation process.

Sample Preparation Methodologies

Effective sample preparation is a critical step in the analytical workflow, aimed at isolating the analyte of interest from the complex sample matrix and concentrating it to a level suitable for detection.

Solid-phase extraction (SPE) is a widely used sample preparation technique for isolating and concentrating analytes from a liquid sample. sigmaaldrich.com It involves partitioning the analyte between a liquid phase (the sample) and a solid stationary phase (the sorbent). sigmaaldrich.com For the analysis of 1-hydroxypyrene and its glucuronide conjugate, SPE has proven to be an efficient method. nih.govijcce.ac.ir

The general SPE procedure involves the following steps:

Conditioning: The sorbent is treated with a solvent to wet the packing material and create an environment suitable for analyte retention.

Loading: The sample is passed through the sorbent, and the analyte and some matrix components are retained on the stationary phase.

Washing: The sorbent is washed with a solvent that removes interfering compounds without eluting the analyte of interest.

Elution: A different solvent is used to disrupt the analyte-sorbent interactions and elute the purified analyte from the sorbent.

For 1-hydroxypyrene and its metabolites, reversed-phase SPE is commonly employed, using sorbents such as C18 (octadecyl silica). ijcce.ac.irijcce.ac.ir Studies have optimized various parameters for the SPE of 1-hydroxypyrene from urine, including sample pH, washing solvent, and elution solvent, achieving high extraction recoveries. ijcce.ac.irijcce.ac.ir For example, one study reported an extraction recovery of over 99.96% for 1-hydroxypyrene from spiked urine using a C18 cartridge with methanol (B129727) as the elution solvent. ijcce.ac.ir

More advanced SPE sorbents, such as the Oasis PRiME HLB, which is a novel reversed-phase polymeric sorbent, have also been developed to provide simpler and faster protocols while yielding cleaner extracts. labrulez.com In some cases, immunoaffinity chromatography (IAC), which utilizes specific antibodies, has been used in conjunction with other analytical techniques to achieve even greater selectivity in the purification of 1-hydroxypyrene glucuronide. nih.govelsevierpure.com

Immunoaffinity Chromatography (IAC) for Selective Purification

Immunoaffinity chromatography (IAC) stands out as a highly selective method for the purification and enrichment of 1-hydroxypyrene glucuronide from complex biological matrices such as urine. This technique leverages the specific binding affinity between an antibody and its target antigen, in this case, a metabolite of polycyclic aromatic hydrocarbons (PAHs). The deuterated form, this compound, is an ideal internal standard for quantification methods that use mass spectrometry, as its chemical behavior during extraction and purification is nearly identical to the non-deuterated analyte.

The principle of IAC involves the immobilization of monoclonal antibodies, which are specifically developed to recognize PAH metabolites, onto a solid support within a chromatography column. nih.govelsevierpure.com When a sample containing 1-hydroxypyrene glucuronide is passed through this column, the target analyte is selectively captured by the antibodies, while other interfering substances are washed away. Subsequently, the purified analyte can be eluted from the column for further analysis.

Research has demonstrated the successful application of IAC in combination with other analytical techniques to measure pyrene-containing metabolites. elsevier.comnih.gov This purification step is crucial as it significantly enhances the sensitivity and accuracy of subsequent quantification.

Detailed Research Findings

Studies have compared different analytical approaches for the determination of 1-hydroxypyrene glucuronide, highlighting the advantages of incorporating an IAC step. One such comparative study evaluated three methods: High-Performance Liquid Chromatography (HPLC) alone, IAC followed by Synchronous Fluorescence Spectroscopy (SFS), and IAC followed by HPLC (IAC-HPLC). nih.govelsevierpure.com

The findings indicated that chromatograms obtained using the IAC-HPLC method were notably cleaner, with no interfering peaks in the vicinity of the 1-hydroxypyrene glucuronide peak, which facilitated straightforward quantification. nih.govelsevierpure.com In contrast, the direct HPLC method without prior purification resulted in chromatograms with numerous interfering peaks adjacent to the target analyte's peak. nih.govelsevierpure.com

Despite the differences in chromatographic profiles, the concentrations of 1-hydroxypyrene glucuronide determined in urine samples were similar across all three methods, demonstrating a strong correlation between them. nih.govelsevierpure.com The correlation coefficient between the IAC-HPLC and IAC-SFS methods was found to be 0.915, while the correlation between the IAC-HPLC and the direct HPLC method was 0.844. nih.govelsevierpure.com The IAC-SFS method was noted for its rapidity and simplicity, as it circumvents the need for an HPLC separation step. nih.govelsevierpure.com

The sensitivity of these methods is also a key consideration. For instance, an analytical approach utilizing IAC coupled with SFS has been reported to achieve a limit of detection of 0.05 pmol/ml for urinary 1-hydroxypyrene glucuronide. cdc.gov The precision of the IAC assay is also noteworthy, with a reported inter-batch coefficient of variation typically ranging from 6% to 10%. cdc.gov

The following table summarizes the findings of the comparative study on analytical methods for 1-hydroxypyrene glucuronide:

Analytical MethodChromatogram QualityKey AdvantagesCorrelation Coefficient (vs. IAC-HPLC)
HPLC Many interfering peaks-0.844
IAC-SFS Not applicable (no separation)Rapid and simple0.915
IAC-HPLC Clear with no interfering peaksHigh selectivity and easy quantification1.000

Another study highlighted that after digestion with β-glucuronidase, the metabolite purified by IAC co-chromatographed with authentic 1-hydroxypyrene and displayed its characteristic fluorescence spectra, confirming the identity of the major metabolite as a glucuronide conjugate of 1-hydroxypyrene. elsevier.comnih.gov This underscores the effectiveness of IAC in isolating the correct target compound for subsequent characterization and quantification.

The table below presents data on the levels of pyrene metabolites found in the urine of occupationally exposed workers, illustrating the prevalence of the glucuronide conjugate.

Pyrene MetaboliteConcentration Range (µg/g creatinine)Percentage of Total Pyrene Metabolites
1-Hydroxypyrene Glucuronide 0.31 - 0.9480 - 100%
Sulfate Conjugate of 1-Hydroxypyrene 0.002 - 0.06Low
Free 1-Hydroxypyrene 0.07 - 0.2Low

Role in Exposure Assessment and Environmental Biomonitoring Studies

Utility of 1-Hydroxypyrene (B14473) Glucuronide as a Biomarker for PAH Exposure

1-Hydroxypyrene glucuronide is recognized as a primary metabolite of pyrene (B120774), a common PAH found in various environmental mixtures. oup.comnih.gov Its measurement in urine serves as a sensitive and specific biomarker for recent exposure to PAHs. nih.govnih.govnih.gov The deuterated form, 1-hydroxypyrene-d9 (B16599) β-D-glucuronide, is crucial as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry, ensuring accuracy and precision in the quantification of the non-deuterated metabolite in biological samples.

The utility of 1-hydroxypyrene glucuronide as a biomarker is underscored by several factors. It is the major form of 1-hydroxypyrene found in human urine, making its detection more feasible, especially at low exposure levels. nih.govnih.gov Furthermore, studies have shown that 1-hydroxypyrene glucuronide is approximately five times more fluorescent than its precursor, 1-hydroxypyrene, which can enhance its sensitivity in certain analytical techniques. nih.gov This makes it a robust indicator for assessing the uptake of pyrene and, by extension, exposure to the broader mixture of PAHs. oup.com

Biomonitoring of urinary 1-hydroxypyrene glucuronide is a well-established method for evaluating environmental exposure to PAHs from various sources, including polluted air, contaminated food, and tobacco smoke. nih.govnih.govnih.gov Studies have consistently demonstrated elevated levels of this biomarker in individuals exposed to higher environmental concentrations of PAHs. nih.gov

For instance, research has shown that even in individuals without direct occupational or smoking-related exposure, low levels of 1-hydroxypyrene and its glucuronide can be detected, indicating ubiquitous environmental exposure. nih.govnih.gov A study of children in Ukraine found significantly higher urinary concentrations of 1-hydroxypyrene in those living near a steel mill and coking facility compared to children in a capital city, highlighting the impact of industrial point sources on exposure levels. nih.gov Similarly, research in inner-city Baltimore children linked increased urinary 1-hydroxypyrene-glucuronide concentrations to secondhand smoke and outdoor air pollution. cdc.gov These findings underscore the value of this biomarker in identifying populations at higher risk due to their environment. nih.govnih.gov

The sensitivity of urinary 1-hydroxypyrene as a biomarker allows for the assessment of exposure from various environmental routes, including inhalation of urban air and absorption of contaminated food. nih.gov

In occupational health, monitoring urinary 1-hydroxypyrene glucuronide is a key strategy for assessing worker exposure to PAHs in various industries. nih.govnih.govtandfonline.com Settings such as coke ovens, aluminum production, and industries using coal tar and creosote (B1164894) are associated with significant PAH exposure. oup.comnih.gov The measurement of this biomarker provides a more accurate assessment of total PAH exposure from all routes, including dermal absorption, compared to solely relying on air monitoring. oup.com

Studies in occupational settings have shown a clear correlation between the intensity of PAH exposure and urinary 1-hydroxypyrene levels. oup.comoup.com For example, post-shift urine samples from workers in high-exposure jobs typically show significantly elevated concentrations of the biomarker. tandfonline.com Research has established benchmark guidelines for urinary 1-hydroxypyrene to distinguish occupational exposure from background levels. oup.com The Scientific Committee on Occupational Exposure Limits (SCOEL) proposed a biomonitoring guidance value of 0.5 µg of 1-hydroxypyrene per gram of creatinine (B1669602) to identify occupational exposure. nih.gov

The following table presents findings from a study on steel plant workers, illustrating the difference in urinary 1-hydroxypyrene glucuronide concentrations between exposed and non-exposed workers, as well as the influence of smoking.

Data from a study on steel plant workers showing mean urinary 1-hydroxypyrene glucuronide (1-OHPG) concentrations. nih.gov

Correlation with Parent PAH Compounds and Other Metabolites

Moderate but significant correlations have been observed between both gaseous and particulate-associated pyrene in the air and urinary 1-hydroxypyrene. oup.com Furthermore, urinary 1-hydroxypyrene has been shown to correlate with total PAH levels in the breathing zone air of workers. oup.com

Beyond the parent compound, the levels of 1-hydroxypyrene glucuronide can also be considered in the context of other PAH metabolites. For example, research has explored the relationship between 1-hydroxypyrene and metabolites of other PAHs like naphthalene (B1677914) (e.g., 1- and 2-naphthol), fluorene, and phenanthrene. nih.govsemanticscholar.org While 1-hydroxypyrene is a well-established biomarker, the analysis of a broader profile of PAH metabolites can provide a more comprehensive picture of exposure. nih.gov

Considerations for Sampling and Storage in Biomonitoring

Proper sampling and storage procedures are critical for the integrity of biomonitoring results for 1-hydroxypyrene and its glucuronide. Urine samples are typically collected in polypropylene (B1209903) tubes and frozen at -20°C until analysis to ensure the stability of the analytes. pubcompare.ai

The timing of sample collection is also a key consideration due to the excretion kinetics of 1-hydroxypyrene. Following exposure, urinary levels of 1-hydroxypyrene generally increase during a workday, peaking several hours after the end of a shift. tandfonline.com For routine monitoring, it is often recommended to collect pre-shift samples at the beginning of the work week and post-shift samples at the end of the work week to capture the average exposure over that period. nih.gov In cases where dermal exposure is significant, post-shift levels may be lower than pre-shift levels from the following day, necessitating careful consideration of sampling times. tandfonline.com

Data Normalization Strategies in Biomonitoring (e.g., Creatinine Adjustment)

Urine concentration can vary significantly due to factors like fluid intake. nih.gov To account for this variability and allow for meaningful comparison of biomarker levels between individuals and over time, data normalization is a standard practice in biomonitoring studies. nih.govnih.gov

The most common method for normalization is creatinine adjustment. nih.govnih.govnih.gov Creatinine is a waste product of muscle metabolism that is excreted in urine at a relatively constant rate. nih.gov By expressing the concentration of 1-hydroxypyrene glucuronide relative to the concentration of creatinine (e.g., in µmol/mol creatinine), the effect of urine dilution can be minimized. oup.comnih.gov Studies have shown that the excretion kinetics of creatinine parallel those of 1-hydroxypyrene, making creatinine normalization a valid and valuable tool for both toxicokinetic analysis and routine biomonitoring of PAH exposure. nih.gov

The following table provides an example of both unadjusted and creatinine-adjusted urinary 1-hydroxypyrene concentrations from a study comparing children from two different cities.

Comparison of unadjusted and creatinine-adjusted urinary 1-hydroxypyrene (1-OHP) concentrations in children. nih.gov

Comparative and Experimental Biochemical Studies

In Vitro Models for Glucuronidation Studies

The study of pyrene (B120774) metabolism and the formation of its glucuronide conjugates relies heavily on various in vitro models that replicate biological processes in a controlled laboratory setting. These models are essential for elucidating metabolic pathways and enzymatic activities without the complexities of whole-organism studies.

Commonly employed models include subcellular fractions, such as liver microsomes, and cultured cells. nih.govosti.gov Hepatic microsomes, which are vesicles of endoplasmic reticulum isolated from liver tissue of species like mice and humans, are a primary tool. nih.govmdpi.com They contain a high concentration of key enzymes responsible for Phase I and Phase II metabolism, including cytochrome P450 (CYP) oxidases and UDP-glucuronosyltransferases (UGTs). osti.govmdpi.com To conduct these assays, microsomes are typically incubated with the substrate (e.g., a pyrene metabolite), and necessary co-factors like NADPH for Phase I reactions and uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) for glucuronidation. nih.govosti.gov A challenge in microsomal assays is the phenomenon of UGT latency, where the enzyme's full activity is masked by the microsomal membrane. helsinki.fi To overcome this, pore-forming agents like alamethicin (B1591596) are often used to disrupt the membrane, allowing unrestricted access of the substrate to the UGT active site. osti.govhelsinki.fi

Cell culture systems provide a more integrated model, retaining the cellular architecture for metabolic studies. Cell lines derived from various tissues and species are utilized, including those from fish like the bluegill fry (BF-2), rainbow trout (RTG-2), and fathead minnow (FHM). nih.govnih.gov Mammalian cell lines, such as Chinese hamster V79 cells, are also used, often in co-culture with metabolically competent cells, to study the mutagenicity of metabolites. nih.govpnas.org

More recently, advanced three-dimensional (3D) culture systems like organoids have been developed. Human organoids derived from tissues such as the liver, pancreas, and colon can replicate the structure and function of the original organ more closely than traditional 2D cell cultures. mdpi.com These models have demonstrated the capacity to metabolize polycyclic aromatic hydrocarbons (PAHs) like benzo[a]pyrene (B130552), forming key metabolites and confirming their utility in studying metabolic activation and detoxification pathways. mdpi.com

**6.2. Species-Specific Metabolism of Pyrene and Glucuronide Formation

The metabolic fate of pyrene, particularly the formation of glucuronide conjugates, varies significantly across different species. These differences are largely attributed to variations in the expression and activity of metabolic enzymes.

Aquatic organisms display diverse strategies for metabolizing PAHs. Many vertebrates, including most fish, can rapidly metabolize and excrete these compounds, which is why PAHs show little tendency to biomagnify in aquatic food chains. wikipedia.orgepa.gov

Studies using fish cell lines have demonstrated a robust capacity for metabolizing PAHs into water-soluble conjugates. nih.gov For instance, cell lines from bluegill fry (BF-2) and rainbow trout (RTG-2) can convert a significant portion of a PAH like benzo[a]pyrene into water-soluble metabolites, a substantial fraction of which are glucuronides. nih.govnih.gov In BF-2 cells, the formation of a glucuronic acid conjugate is an effective detoxification pathway. nih.gov A comparative study showed that while medaka fish primarily excrete pyrene-1-glucuronide, other aquatic vertebrates like amphibians favor sulfation. nih.gov

Metabolism of Benzo[a]pyrene (BaP) in Fish Cell Lines

Percentage of water-soluble metabolites converted to ethyl-acetate-extractable forms after treatment with β-glucuronidase, indicating the proportion of glucuronide conjugates.

Fish Cell LineSpecies of OriginGlucuronide Conjugates (%)Reference
BF-2Bluegill Fry (Lepomis macrochirus)67% nih.gov
FHMFathead Minnow (Pimephales promelas)42% nih.gov
RTG-2Rainbow Trout (Oncorhynchus mykiss)19% nih.gov

Invertebrates show a wider range of metabolic capabilities. The marine deposit-feeding polychaete Nereis diversicolor has been studied as a model for PAH metabolism in benthic organisms. Research has identified 1-hydroxypyrene (B14473) and its corresponding glucuronide as the primary Phase I and Phase II metabolites of pyrene, respectively. nih.govresearchgate.net In the tissues of these worms, 1-hydroxypyrene glucuronide is the most abundant metabolic product, underscoring the importance of this conjugation pathway for detoxification and elimination. nih.govresearchgate.net

Distribution of Pyrene and its Metabolites in Nereis diversicolor Tissue

Relative percentage of total polycyclic aromatic hydrocarbon (PAH) content in tissue samples from pyrene-exposed worms.

CompoundTypePercentage of Total PAH in TissueReference
PyreneParent Compound25% nih.govresearchgate.net
1-HydroxypyrenePhase I Metabolite2% nih.govresearchgate.net
1-Hydroxypyrene GlucuronidePhase II Metabolite73% nih.govresearchgate.net

Mammalian models have been instrumental in identifying the suite of metabolites produced from PAHs like pyrene and in understanding their biological activities. In vitro studies using Chinese hamster V79 cells, which lack the enzymes to metabolize PAHs, have been used in conjunction with metabolically active systems like rat liver microsomes or other metabolizing cells to identify mutagenic intermediates. nih.govpnas.org These studies have shown that the metabolic activation of PAHs often proceeds through the formation of dihydrodiols, which are then further metabolized. nih.gov

Research using mouse liver microsomes has confirmed that hydroxylated metabolites of PAHs are substrates for glucuronidation. nih.gov The use of human tissue models, from liver microsomes to advanced organoid cultures, has provided direct insight into human-specific metabolism. mdpi.commdpi.com Human organoids from various tissues, including the liver and pancreas, have been shown to metabolize benzo[a]pyrene into precursor metabolites like BaP-t-7,8-dihydrodiol and its subsequent hydrolysis product, BaP-tetrol-l-1. mdpi.com Furthermore, metabolomic studies on serum from human subjects have identified methoxypyrene, a product derived from PAH metabolism, confirming that these metabolic pathways are active in humans. nih.gov

Mechanistic Investigations into PAH Metabolism and Conjugation Processes

The biotransformation of PAHs such as pyrene is a multi-step process designed to increase their water solubility and facilitate excretion. This process is generally divided into two phases. osti.gov

Phase I Metabolism: This initial phase involves the introduction of functional groups onto the PAH molecule, primarily through oxidation. This is catalyzed by the cytochrome P450 (CYP) family of enzymes. mdpi.comwikipedia.org For many PAHs, enzymes like CYP1A1 and CYP1B1 are key players in their bioactivation and detoxification. mdpi.com The oxidation of pyrene results in the formation of hydroxylated metabolites, with 1-hydroxypyrene being a primary product.

Phase II Metabolism: The hydroxylated metabolites formed in Phase I then undergo conjugation with endogenous molecules. This is a crucial detoxification step. Glucuronidation, the conjugation with glucuronic acid, is a major Phase II pathway for PAH metabolites. osti.gov This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are located in the endoplasmic reticulum. nih.govosti.gov The addition of the highly polar glucuronic acid group to 1-hydroxypyrene forms 1-hydroxypyrene β-D-glucuronide, a water-soluble conjugate that can be readily excreted from the body. nih.gov

Mechanistic studies have revealed significant specificity among the UGT enzymes. For example, studies with cDNA-expressed human UGTs have shown that different isoforms have distinct substrate preferences. UGT2B7 can glucuronidate a wide range of benzo[a]pyrene phenols and dihydrodiols, while UGT1*6 is active towards a more limited set of monophenols and does not act on dihydrodiols. nih.gov This enzymatic specificity means that the relative expression of UGT isoforms in a given tissue is a critical determinant in the detoxification of carcinogenic PAHs. nih.gov Furthermore, when an organism is exposed to a mixture of PAHs, these compounds can compete for the same metabolic enzymes, a process known as competitive inhibition, which can alter the rate of metabolism and ultimate toxicity of the individual components. mdpi.com

Future Research Directions and Methodological Advancements

Development of Novel Analytical Platforms for High-Throughput Analysis

Traditional methods for analyzing urinary 1-hydroxypyrene (B14473) (1-OHP), often involving the enzymatic hydrolysis of its glucuronide conjugate (1-OHPG), can be time-consuming and limit the number of samples that can be processed. acs.org The development of novel analytical platforms is therefore geared towards high-throughput analysis, which is crucial for large-scale epidemiological studies.

A significant advancement is the direct analysis of the intact glucuronide conjugate, which bypasses the often lengthy enzymatic deconjugation step. acs.orgnih.gov One such innovative method is multisegment injection–capillary electrophoresis–tandem mass spectrometry (MSI–CE–MS/MS) . This platform allows for the multiplexed analysis of numerous urine extracts in a single run, achieving a throughput of less than three minutes per sample. acs.org Validation of this method has demonstrated high precision and accuracy, with a mean recovery of 93% for urinary 1-OHPG. acs.org

Another area of development is in rapid immunoassays. The production of monoclonal antibodies specific to 1-OHPG has enabled the creation of Enzyme-Linked Immunosorbent Assays (ELISAs) and lateral flow immunoassays . bioventix.com These methods facilitate large-scale laboratory screening and even on-site, real-time analysis. bioventix.com A novel lateral flow test using a sheep monoclonal antibody provides a positive correlation between the signal and biomarker concentration, with results readable by a smartphone camera, offering an immediate "exposed/not-exposed" assessment for occupational health professionals. bioventix.com

While High-Performance Liquid Chromatography (HPLC) remains a staple, comparisons with other methods highlight the continuous need for improvement. For instance, Immunoaffinity Chromatography (IAC) followed by Synchronous Fluorescence Spectroscopy (SFS) or HPLC provides clearer chromatograms with fewer interfering peaks compared to some traditional HPLC methods alone. nih.gov The correlation between these different methods is generally high, suggesting that a variety of platforms can be applied to human biomonitoring, but the choice of method can impact simplicity and speed. nih.gov

Integration of 1-Hydroxypyrene-d9 (B16599) β-D-Glucuronide with Multi-Biomarker Approaches

While 1-OHPG is a robust biomarker for pyrene (B120774) uptake, pyrene is just one component of complex PAH mixtures. nih.govresearchgate.net Future research is focused on integrating 1-OHPG analysis with a suite of other biomarkers to provide a more comprehensive assessment of PAH exposure and potential health risks. nih.gov

This multi-biomarker approach involves the simultaneous measurement of various urinary hydroxylated PAH metabolites (OH-PAHs). nih.gov Studies have shown that while 1-OHP is a commonly used indicator, other metabolites, such as 2-naphthol (B1666908) (a metabolite of naphthalene), may be more suitable for assessing specific exposure routes like inhalation. nih.gov Examining a panel of OH-PAHs can provide a more nuanced picture of the exposure source, for example, distinguishing woodsmoke exposure from other sources. nih.gov

Beyond other PAH metabolites, integration extends to biomarkers of effect, such as PAH-DNA adducts in blood cells. researchgate.net Comparing the levels of exposure biomarkers like 1-OHPG with effect biomarkers can help elucidate the relationship between internal dose and biological effects, a critical step in risk assessment. researchgate.net The zebrafish model has emerged as a valuable tool in this area, enabling the assessment of PAH mixture toxicity and helping to classify different PAHs by their specific modes of action and bioactivity, moving beyond a singular focus on carcinogenic potential. nih.gov

Advancements in Understanding the Toxicokinetics of Conjugated Metabolites

A deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) of PAHs and their conjugated metabolites is crucial for accurately interpreting biomonitoring data. Recent toxicokinetic studies in humans are providing valuable insights into this area.

Following oral administration of deuterium-labeled PAHs, including pyrene, it was found that the parent compounds are absorbed rapidly. nih.gov The subsequent urinary excretion of their hydroxylated metabolites occurs with biological half-lives ranging from 3.4 to 11.0 hours. nih.gov For 1-hydroxypyrene specifically, the average half-life is estimated to be around 18 to 20 hours, meaning its measurement in urine reflects a cumulative exposure over the preceding 24 hours. nih.gov

Research in animal models, such as rats, has helped characterize the tissue-specific distribution of conjugated pyrene metabolites. nih.gov These studies confirm that while the glucuronide conjugate (PYOG) is the predominant metabolite in urine, accounting for over 80% of total pyrene metabolites, the composition can vary significantly among different tissues. nih.govnih.gov For example, in the large intestine, the proportion of unconjugated 1-hydroxypyrene (PYOH) was found to be high. nih.gov This highlights that the metabolic pathway and resulting conjugate profile can differ by organ, which is a key consideration in toxicology.

Further research is also needed to understand the factors that influence this variability, such as genetic polymorphisms in metabolizing enzymes (e.g., UGTs and SULTs), which are responsible for glucuronidation and sulfation, respectively. nih.gov

Standardization of Biomonitoring Protocols Involving Glucuronide Conjugates

For biomonitoring data to be comparable across different studies and populations, and for the establishment of meaningful health-based guidance, the standardization of protocols is essential. Currently, a sound, health-based limit value for urinary 1-hydroxypyrene has not been set, primarily due to a lack of epidemiological studies linking long-term average concentrations to cancer mortality. nih.gov

Efforts are underway to propose benchmark guidelines. A three-level benchmark guideline for urinary 1-hydroxypyrene has been suggested, which includes:

A reference value for the general population (differentiating between smokers and non-smokers). nih.gov

A no-biological-effect-level for exposed workers. nih.gov

Values corresponding to occupational exposure limits in specific industries. nih.gov

Standardization also involves the analytical process itself. As different methods exist for the analysis of 1-OHPG, from HPLC to immunoassays, it is critical to conduct inter-laboratory comparisons and establish standard reference materials to ensure accuracy and consistency. acs.orgnih.gov

Furthermore, the sampling strategy is a key component of standardization. Given that PAH metabolites are metabolized and excreted rapidly, the timing of urine sample collection is critical for capturing exposure, especially for episodic exposures. nih.gov Establishing standardized guidelines for sample collection times relative to exposure events is necessary to reduce variability and allow for more accurate exposure assessments. nih.gov

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 1-Hydroxypyrene-d9 β-D-Glucuronide in biological matrices?

  • Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard. Use deuterated analogs (e.g., 1-Hydroxypyrene-d9) as internal standards to correct for matrix effects. Validate methods by assessing linearity (0.1–100 ng/mL), precision (CV <15%), and recovery rates (≥80%) in plasma/urine matrices . For structural confirmation, employ tandem MS (MS/MS) with fragmentation patterns matched to reference standards .

Q. How should reference standards be prepared and validated for glucuronide conjugates?

  • Answer : Synthesize reference standards via enzymatic glucuronidation using UDP-glucuronosyltransferases (UGTs) or chemical synthesis. Confirm purity (>95%) via HPLC-UV/ELSD and structural integrity via 1^1H/13^{13}C NMR (e.g., anomeric proton signals at δ 5.1–5.3 ppm, J = 7–8 Hz for β-configuration) . Store standards in inert solvents (e.g., DMSO) at -80°C to prevent hydrolysis .

Q. What are the key considerations for optimizing glucuronide stability during sample preparation?

  • Answer : Avoid acidic conditions (pH <5) to prevent deglucuronidation. Use ice-cold methanol for protein precipitation to inhibit enzymatic degradation. Include β-glucuronidase inhibitors (e.g., saccharolactone) in buffers for urine/plasma samples . Validate stability under storage (-80°C) and freeze-thaw cycles (≤3 cycles) .

Advanced Research Questions

Q. How can enzymatic biosynthesis be optimized for high-yield production of deuterated glucuronides?

  • Answer : Use recombinant UGTs (e.g., UGT1A9) expressed in E. coli BL21(DE3) for scalable biosynthesis. Optimize reaction conditions: pH 7.4, 37°C, 5 mM UDP-glucuronic acid, and substrate excess (e.g., 114 mg/L resveratrol yields 78 mg/L glucuronide in 3 hours). Monitor reaction progress via LC-MS and purify products using preparative HPLC .

Q. What strategies resolve contradictions in glucuronide metabolite detection across in vitro and in vivo models?

  • Answer : Discrepancies often arise from species-specific UGT activity or compartmentalized excretion (e.g., biliary vs. renal). Use hepatocyte models (e.g., rat SCRH) to simulate hepatic metabolism and bile duct cannulation to track biliary excretion. Compare in vitro glucuronidation rates (pmol/min/mg protein) with in vivo plasma AUC ratios .

Q. How can structural elucidation differentiate positional isomers of glucuronides (e.g., 3-O vs. 4-O conjugates)?

  • Answer : Combine NMR and MS/MS:

  • NMR : Aromatic proton shifts (e.g., downfield shifts in B-ring protons for 4-O conjugates) and NOESY correlations to confirm substitution sites .
  • MS/MS : Diagnostic fragments (e.g., loss of glucuronic acid [176 Da] or aglycone-specific ions) .

Q. What in vitro models are suitable for studying the biological activity of glucuronides?

  • Answer : Use renal tubular epithelial cells (e.g., LLC-PK1) to assess oxidative stress protection. Treat cells with glucuronides (25 mM stock, pH 6.8) and measure viability via MTT assay post-H2_2O2_2 exposure (e.g., 200 µM, 20 min). Quantify ROS reduction using DCFH-DA fluorescence .

Methodological Notes

  • Synthesis : For deuterated analogs, incorporate d9d_9-labeling during aglycone synthesis prior to glucuronidation to ensure isotopic purity .
  • Data Analysis : Use Crippen’s fragmentation method (ChemBioDraw) to predict log P values for glucuronides, correlating with experimental partition coefficients .
  • Safety : Follow OSHA guidelines for handling β-D-glucuronides (e.g., ethyl-β-D-glucuronide); use PPE and inert gas-purged solvents during preparation .

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